molecular formula C9H8Br2O B8311347 1-Bromo-1-(4-bromophenyl)propan-2-one

1-Bromo-1-(4-bromophenyl)propan-2-one

Cat. No.: B8311347
M. Wt: 291.97 g/mol
InChI Key: DOSBZAYSJDPCSX-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-bromophenyl)propan-2-one is a brominated aromatic ketone featuring two bromine substituents: one at the β-position of the propan-2-one backbone and another at the para position of the phenyl ring.

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1-bromo-1-(4-bromophenyl)propan-2-one

InChI

InChI=1S/C9H8Br2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3

InChI Key

DOSBZAYSJDPCSX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Synthesis Method (Key Steps) Applications/Notes References
1-Bromo-1-(4-bromophenyl)propan-2-one C₉H₇Br₂O Br at C1 (propan-2-one), Br at C4 (phenyl) Likely bromination of precursor ketone Potential pharmaceutical intermediate N/A
2-Bromo-1-(4-chlorophenyl)propan-1-one C₉H₈BrClO Br at C2 (propan-1-one), Cl at C4 (phenyl) Halogenation of propiophenone derivatives Intermediate for Levosimendan synthesis
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO Br at C2 (α,β-unsaturated ketone), methyl at C4 (phenyl), phenyl at C3 Bromination followed by HBr elimination Crystallography studies
N-(4-Bromophenyl)-acetamide derivatives Variable 4-bromophenyl group attached to pyridazinone or acetamide scaffolds Multi-step organic synthesis FPR1/FPR2 receptor agonists
Key Observations:
  • Positional Isomerism: The placement of bromine on the propanone backbone (C1 vs. C2) significantly alters reactivity. For example, α-bromo ketones (e.g., 2-bromo derivatives) are more electrophilic and prone to nucleophilic substitution than β-bromo analogs .
  • Aromatic Substitution : The para-bromophenyl group is a common motif in bioactive compounds (e.g., FPR agonists in ), suggesting that the target compound’s brominated phenyl group could enhance binding affinity in similar applications .

Physicochemical Properties

  • Crystallography and Hydrogen Bonding: Compounds like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () exhibit defined crystal packing due to C=O···H interactions. The target compound’s dual bromine atoms may enhance van der Waals forces, increasing melting points compared to mono-halogenated analogs .
  • Solubility : The presence of two bromine atoms likely reduces aqueous solubility compared to chloro or methyl-substituted analogs, as seen in and .

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